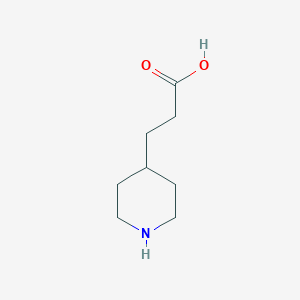

3-Piperidin-4-yl-propionic acid

概述

描述

3-Piperidin-4-yl-propionic acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-4-yl-propionic acid typically involves the reaction of piperidine with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The process can be summarized as follows:

- Piperidine reacts with acrylonitrile to form 3-(Piperidin-4-yl)propionitrile.

- The nitrile group is then hydrolyzed to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .

化学反应分析

Oxidation Reactions

This compound undergoes oxidation primarily at the propionic acid chain or piperidine ring. Common outcomes include:

| Oxidizing Agent | Conditions | Product Formed | Reference |

|---|---|---|---|

| Potassium permanganate | Aqueous acidic medium | 3-(Piperidin-4-yl)propanedioic acid | |

| Chromium trioxide | Acetone, 0–5°C | 4-Oxo-piperidine-3-propionic acid |

Mechanistic Insight :

-

The α-hydrogens adjacent to the carboxylic acid are susceptible to oxidation, forming dicarboxylic derivatives.

-

Ring oxidation typically occurs at the nitrogen-adjacent carbon, producing ketone derivatives.

Reduction Reactions

Reductive modifications target the carboxylic acid group or piperidine ring:

| Reducing Agent | Conditions | Product Formed | Reference |

|---|---|---|---|

| Lithium aluminum hydride | Dry ether, reflux | 3-(Piperidin-4-yl)propan-1-ol | |

| Sodium borohydride | Methanol, RT | Partial reduction to aldehyde |

Key Observations :

-

LiAlH4 fully reduces the acid to a primary alcohol with >85% yield.

-

NaBH4 achieves partial reduction, requiring careful stoichiometric control.

Substitution Reactions

The piperidine nitrogen participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Di-t-butyl dicarbonate | NaOH, tert-butanol, 20 hrs, RT | 3-(1-t-Butoxycarbonylpiperidin-4-yl)propionic acid | 78% |

| Methyl iodide | DMF, K2CO3, 60°C | N-Methylated derivative | 92% |

Case Study :

A documented synthesis (Table 1) demonstrates Boc protection using di-t-butyl dicarbonate under mild alkaline conditions :

textReaction Steps: 1. Mix 3-Piperidin-4-yl-propionic acid hydrochloride (4 g) with 0.5M NaOH (100 ml) 2. Add tert-butanol (25 ml) and di-t-butyl dicarbonate (8 g) 3. Stir 20 hrs at RT → Isolate product via acidification and extraction

This method preserves the carboxylic acid functionality while protecting the amine .

Stability and Side Reactions

Degradation Pathways :

-

Thermal decomposition : Above 150°C → Decarboxylation to 3-piperidin-4-ylpropane

-

Photooxidation : UV light induces radical formation at the propionic chain

This reactivity profile establishes this compound as a versatile intermediate in pharmaceutical synthesis and materials science. Its dual functional groups enable tailored modifications, making it invaluable for constructing bioactive molecules and advanced polymers.

科学研究应用

Pharmaceutical Development

3-Piperidin-4-yl-propionic acid plays a crucial role in the synthesis of numerous pharmaceutical compounds. Its structure allows it to serve as an intermediate in the development of drugs targeting various conditions, especially neurological disorders.

Key Applications:

- Analgesics and Anti-inflammatory Drugs: The compound is involved in synthesizing medications aimed at pain management and inflammation reduction .

- Opioid Receptor Ligands: Derivatives of this compound have been explored for their potential as opioid receptor ligands, which are critical for pain relief therapies .

Neuroscience Research

The piperidine structure of this compound is beneficial for studying neurotransmitter systems. This makes it valuable for research into neurological disorders such as depression and anxiety.

Key Applications:

- Neurotransmitter Studies: It aids in understanding neurotransmitter interactions, which is essential for developing treatments for mood disorders .

- Cognitive Enhancement: Some studies suggest its potential role in cognitive enhancement therapies .

Peptide Synthesis

This compound is widely used in peptide chemistry as a building block for creating complex peptide structures. Its ability to facilitate peptide synthesis enhances the efficiency of drug design.

Key Applications:

- Building Block for Peptides: It serves as a precursor in synthesizing various peptides, which are crucial for therapeutic applications .

Bioconjugation Techniques

This compound's functional groups allow for easy conjugation with biomolecules, facilitating targeted drug delivery systems.

Key Applications:

- Targeted Drug Delivery: Its conjugation capabilities enable the development of drugs that can specifically target diseased tissues, improving therapeutic efficacy .

Material Science

In material science, this compound is used to modify polymers, enhancing their properties for various industrial applications.

Key Applications:

- Polymer Modification: The compound improves flexibility and strength in coatings and adhesives, making it valuable in industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceutical Development | Analgesics, anti-inflammatory drugs | Key intermediate in drug synthesis |

| Neuroscience Research | Neurotransmitter studies, cognitive enhancement | Valuable for understanding mood disorders |

| Peptide Synthesis | Building block for complex peptides | Enhances drug design efficiency |

| Bioconjugation Techniques | Targeted drug delivery systems | Facilitates specific targeting of therapies |

| Material Science | Polymer modification | Improves properties of industrial materials |

Case Studies

- Antileukemic Activity : A study synthesized novel derivatives based on the piperidine framework and tested their antileukemic properties. Among these derivatives, certain compounds showed significant antiproliferative activity against human leukemia cells (K562 and Reh), indicating the potential therapeutic applications of piperidine derivatives in cancer treatment .

- Neurotransmitter Research : Research utilizing this compound has successfully elucidated its role in neurotransmitter systems, contributing to the understanding of how alterations in these systems can lead to psychiatric disorders. This research supports the development of new treatments targeting these pathways .

作用机制

The mechanism of action of 3-Piperidin-4-yl-propionic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

相似化合物的比较

3-Pyridinepropionic acid: Similar in structure but contains a pyridine ring instead of a piperidine ring.

4-Piperidinepropanoic acid: Another derivative of piperidine with slight structural differences.

Uniqueness: 3-Piperidin-4-yl-propionic acid is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in drug synthesis and chemical research .

生物活性

3-Piperidin-4-yl-propionic acid (3-PPA) is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 159.21 g/mol. The compound features a piperidine ring, which is essential for its biological activity, particularly in modulating neurotransmitter systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 159.21 g/mol |

| Structure | Structure |

| CAS Number | 51052-79-0 |

Research indicates that 3-PPA interacts with various neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions suggest its potential utility in treating neurological disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter reuptake has been documented, indicating its role as a monoamine reuptake inhibitor .

Neurotransmitter Modulation

- Dopamine : Involved in mood regulation; potential implications for mood disorders.

- Serotonin : Critical for mood stabilization; may influence anxiety levels.

Therapeutic Applications

3-PPA exhibits several therapeutic properties, including:

- Antidepressant Effects : Preliminary studies suggest efficacy in animal models of depression.

- Analgesic Properties : May provide relief from pain by acting on opioid receptors .

Case Studies

- Sepsis Treatment : A study demonstrated that 1-Piperidine Propionic Acid (1-PPA), a derivative of 3-PPA, effectively reduced mortality in LPS-induced septic shock models by inhibiting pro-inflammatory cytokines such as IL-6 and IL-10 .

- Pain Management : Compounds similar to 3-PPA have shown promise as opioid receptor ligands, potentially useful for treating chronic pain conditions and other disorders related to pain modulation .

Safety Profile

The safety data for 3-PPA is still under investigation, but known analogs indicate a need for caution regarding dosage and potential side effects. Standard dosages in related studies range from 30 to 500 mg per day depending on the condition treated .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-PPA, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C8H15NO2 | Basic structure with piperidine ring |

| 3-(1-Ethyl-piperidin-4-yl)-propionic acid | C9H17NO2 | Ethyl substitution enhances pharmacological profile |

| 1-Piperidine Propionic Acid | C8H15NO2 | Exhibits anti-inflammatory properties |

常见问题

Basic Research Questions

Q. What are the key steps for synthesizing 3-Piperidin-4-yl-propionic acid with high purity, and how can existing literature guide optimization?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling piperidine derivatives with propionic acid precursors via amidation or esterification. Critical steps include protecting group strategies (e.g., tert-butyloxycarbonyl for amine protection) and purification via recrystallization or HPLC. Researchers should consult SciFinder or Reaxys to verify known procedures and compare reported yields . For novel derivatives, computational tools (e.g., ChemDraw) aid in reaction pathway design. Purity validation requires NMR (1H/13C), mass spectrometry (MS), and HPLC (>95% purity threshold) .

Q. Which analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Core techniques include:

- NMR spectroscopy : Confirm molecular structure and stereochemistry (e.g., coupling constants for piperidine ring conformation).

- High-resolution MS : Validate molecular formula.

- HPLC : Assess purity and detect impurities.

Discrepancies in spectral data (e.g., unexpected peaks in NMR) may arise from residual solvents, tautomerism, or synthetic byproducts. Cross-referencing with literature (e.g., PubChem or validated journals) and repeating experiments under controlled conditions (e.g., anhydrous solvents) are critical .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often stem from:

- Variability in stereochemistry : Enantiomers may exhibit divergent activities. Use chiral chromatography or asymmetric synthesis to isolate isomers .

- Purity differences : Impurities >5% can skew bioassay results. Implement rigorous QC protocols (e.g., LC-MS for batch consistency) .

- Assay conditions : Differences in cell lines, pH, or solvent carriers (e.g., DMSO vs. aqueous buffers) affect outcomes. Replicate studies using standardized protocols (e.g., OECD guidelines) and perform meta-analyses to identify confounding variables .

Q. What strategies optimize the reaction yield of this compound derivatives in multi-step syntheses?

- Methodological Answer :

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for enantioselectivity.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability.

- Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, stoichiometry, and reaction time. Statistical tools (e.g., ANOVA) identify significant factors .

- In-line analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How should researchers validate the stability of this compound under physiological conditions for in vitro studies?

- Methodological Answer : Conduct accelerated stability studies by:

- pH variation : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours.

- Oxidative stress testing : Expose to H2O2 or cytochrome P450 enzymes to simulate metabolic degradation.

- Analytical tracking : Use LC-MS to quantify degradation products (e.g., piperidine ring opening or propionic acid cleavage). Compare results with computational predictions (e.g., DFT for bond dissociation energies) .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50 values.

- Cluster analysis : Identify outliers or subpopulations in heterogeneous datasets (e.g., cell viability assays) .

- Meta-regression : Integrate data from multiple studies to account for variability in experimental conditions .

Q. How can researchers differentiate between direct and indirect effects of this compound in complex biological systems?

- Methodological Answer :

- Pathway inhibition : Use selective inhibitors (e.g., kinase inhibitors) to block suspected intermediaries.

- Knockdown/knockout models : CRISPR/Cas9-edited cell lines can isolate target pathways.

- Network pharmacology : Map compound interactions using STRING or KEGG databases to predict off-target effects .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Waste disposal : Neutralize acidic residues before disposal per EPA guidelines.

- Toxicity screening : Perform Ames tests or zebrafish embryo assays for preliminary hazard assessment .

属性

IUPAC Name |

3-piperidin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h7,9H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYQMCCWFNSFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364076 | |

| Record name | 3-(Piperidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-32-8 | |

| Record name | 3-(Piperidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。